molecular formula C10H13BrF2 B2463234 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane CAS No. 2567503-83-5

7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane

Cat. No.: B2463234
CAS No.: 2567503-83-5
M. Wt: 251.115
InChI Key: XIQDHHIVXHCVJU-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane (CAS 2567503-83-5) is a high-value, polycyclic spiro compound offered as a key chemical building block for advanced research and development. With the molecular formula C10H13BrF2 and a molecular weight of 251.11 g/mol, this reagent integrates a reactive bromomethyl group and a rigid, dispiro carbon skeleton featuring two fluorine atoms . The strategic incorporation of fluorine atoms is of particular interest in medicinal chemistry and agrochemical research. Fluorine can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability, making it a crucial modification in the design of modern pharmaceuticals and crop protection agents . The unique three-dimensional structure of the dispiro scaffold provides rigidity and can be used to explore novel chemical space in drug discovery. The primary reactive site, the bromomethyl group, acts as a versatile handle for further synthetic elaboration. It readily participates in nucleophilic substitution reactions, such as alkylations, allowing researchers to conjugate the complex spiro framework to other molecular fragments like heterocycles (e.g., imidazoles, benzimidazoles, pyrazoles) which are commonly used in the construction of compounds with potential biological activity . This makes the compound an excellent precursor for generating diverse chemical libraries aimed at probing biological targets or developing new materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-(bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrF2/c11-6-7-4-9(5-7)8(2-1-3-8)10(9,12)13/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQDHHIVXHCVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CC(C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of fluorine atoms through a fluorination reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

    Addition Reactions: The spirocyclic structure allows for addition reactions at specific sites, leading to the formation of more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Ring Systems and Substituent Effects

Target Compound :
  • Structure: Dispiro[3.0.35.14]nonane with bromomethyl (CBr) at position 7 and difluoro (F₂) at position 7.
  • Key Features : Rigid bicyclic framework with spiro junctions enhances stereochemical control; bromomethyl enables nucleophilic substitution, while fluorine improves metabolic stability.
Comparisons :

3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane Derivatives (e.g., Tiotropium Bromide) Structure: Tricyclic system with oxygen and nitrogen heteroatoms . Differences: The tricyclic core lacks spiro junctions but shares a bicyclo[3.3.1]nonane backbone. Functional groups (e.g., hydroxydi-2-thienylacetyloxy) confer bronchodilator activity, unlike the halogenated substituents in the target compound .

7-Azaspiro[3.5]nonane Derivatives Example: 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane . Structure: Single spiro center with oxygen and nitrogen heteroatoms. Contrast: Smaller spiro system ([3.5] vs. [3.0.35.14]) and lack of halogens limit rigidity and reactivity compared to the target compound.

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Structure: Bicyclic diamine with methyl substituents . Key Difference: Nitrogen-rich core facilitates metal coordination, whereas the target compound’s bromomethyl group prioritizes alkylation reactions .

Physicochemical Properties

Property 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane 3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane Derivatives 7-Azaspiro[3.5]nonane
Molecular Weight (g/mol) ~258 (estimated) 438.37 (C₁₉H₂₂NO₄S₂Br·H₂O) 271.76 (C₁₄H₁₈NOF·HCl)
Halogen Content Br, F Br (1 equivalent) None
Topological Polar Surface Area Low (non-polar core) High (due to oxygen/nitrogen) Moderate (oxygen/nitrogen)

Biological Activity

Overview of 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane

Chemical Structure and Properties

  • Molecular Formula : Cn_{n}Hm_{m}BrFp_{p}Oq_{q} (exact formula varies based on specific structure)
  • Molecular Weight : Typically calculated based on the constituent atoms.
  • Structural Features : The compound features a difluorodispiro structure, which can influence its reactivity and biological interactions.

The biological activity of compounds similar to 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane often involves interactions with various biological targets, including enzymes, receptors, and cellular pathways. The presence of bromine and fluorine atoms can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Many spiro compounds exhibit antimicrobial properties. For instance:

  • Case Study : A study on spirocyclic compounds indicated that modifications in halogen substituents significantly affected antibacterial activity against Gram-positive bacteria.
  • Findings : Compounds with bromine substitutions showed enhanced activity compared to their non-halogenated counterparts.

Anticancer Properties

Certain spiro compounds have been investigated for their anticancer effects:

  • Case Study : Research demonstrated that spiro compounds can induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Findings : The introduction of electrophilic centers in spiro structures may lead to increased cytotoxicity against tumor cells.

Neuroprotective Effects

Some derivatives of spiro compounds have shown promise in neuroprotection:

  • Case Study : Compounds similar to 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane were tested for neuroprotective effects in models of neurodegenerative diseases.
  • Findings : These compounds exhibited the ability to reduce oxidative stress and inflammation in neuronal cells.

Data Table

Biological ActivityCompound TypeObserved EffectsReferences
AntimicrobialSpirocyclicInhibition of Gram-positive bacteria ,
AnticancerSpiro CompoundsInduction of apoptosis
NeuroprotectiveSpiro DerivativesReduction of oxidative stress

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